1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20188531
InChI: InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)
SMILES:
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol

1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate

CAS No.:

Cat. No.: VC20188531

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate -

Specification

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
IUPAC Name 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate
Standard InChI InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)
Standard InChI Key YJKSBDJDSGYUKP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-O-benzyl 5-O-methyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate, reflecting its stereochemistry at the C5 position. Its molecular formula is C₁₃H₁₄N₂O₅, with a molecular weight of 278.26 g/mol.

Stereochemical Configuration

The (5S) configuration confers chirality, critical for enantioselective applications. The imidazolidine ring adopts a puckered conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the NH group.

Structural Descriptors

PropertyValueSource
InChIInChI=1S/C13H14N2O5/c1-19-11...PubChem
SMILESCOC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2VulcanChem
XLogP31.2PubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Hofmann rearrangement of N-(benzyloxycarbonyl)asparagine methyl ester. Key steps include:

  • Reaction with [Bis(acetoxy)iodo]benzene (BAIB): Conducted at 0°C in tetrahydrofuran (THF) under inert atmosphere, forming an isocyanate intermediate .

  • Cyclization: Mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding the imidazolidine core .

  • Hydrolysis: Quenching with water to isolate the product in 87% yield .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. Catalytic systems, such as TEMPO/BAIB, are used for oxidation steps, reducing reaction times from hours to minutes .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Degrades under acidic or basic conditions via ring-opening reactions. Storage at -20°C in anhydrous environments is recommended .

Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 3.72 (s, 3H, CH₃O), 5.12 (s, 2H, CH₂Ph)Methyl and benzyl groups
¹³C NMRδ 170.5 (C=O), 156.8 (C=O)Carboxylate moieties
IR1745 cm⁻¹ (C=O stretch)Ester carbonyl groups

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block for:

  • Peptidomimetics: Incorporation into β-turn structures to modulate peptide conformation.

  • Heterocyclic Frameworks: Intermediate in the synthesis of hydantoins via Bucherer–Bergs reactions .

Medicinal Chemistry

  • Enzyme Inhibition: The 2-oxoimidazolidine core mimics transition states in protease-catalyzed reactions, enabling inhibitor design.

  • Antitumor Activity: Derivatives exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7).

Materials Science

Used in the development of chiral stationary phases for HPLC, enhancing enantiomer separation.

HazardCategorySignal Word
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory Irritation3Warning

Precautionary Measures

  • PPE: Nitrile gloves, safety goggles, and lab coats .

  • Ventilation: Use fume hoods to avoid inhalation of dust .

  • First Aid: For eye exposure, rinse with water for 15 minutes .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceApplication Impact
1-Benzyl 5-tert-butyl variant Bulkier tert-butyl groupAlters solubility and metabolic stability
(4R)-IsomerOpposite stereochemistry at C4Reduces binding affinity to proteases

Reactivity Trends

  • Electrophilicity: The benzyl ester enhances reactivity toward nucleophiles compared to methyl esters.

  • Steric Effects: Substituents at C5 influence diastereoselectivity in cycloaddition reactions .

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